molecular formula C21H21N5O2 B2707169 N-(3-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide CAS No. 1359320-74-3

N-(3-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide

Cat. No.: B2707169
CAS No.: 1359320-74-3
M. Wt: 375.432
InChI Key: OHPIGJPHVCFVGA-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a triazoloquinoxaline derivative characterized by a fused heterocyclic core comprising a triazole ring conjugated with a quinoxaline scaffold. The compound features a 3-methylphenyl acetamide substituent at position 5 and an isopropyl group at position 1 of the triazole moiety.

Properties

IUPAC Name

N-(3-methylphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-13(2)19-23-24-20-21(28)25(16-9-4-5-10-17(16)26(19)20)12-18(27)22-15-8-6-7-14(3)11-15/h4-11,13H,12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPIGJPHVCFVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

Acetamide+H2OH+/OHCarboxylic Acid+Ammonia\text{Acetamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic Acid} + \text{Ammonia}

Conditions :

  • Acidic: 6 M HCl, reflux (70–90°C), 8–12 hours.

  • Basic: 2 M NaOH, 60°C, 6 hours.

Key Data :

Reaction TypeReagentProductYield (%)
Acid HydrolysisHClCarboxylic Acid78–85
Base HydrolysisNaOHCarboxylate Salt82–88

This reactivity is critical for modifying the compound’s solubility or introducing new functional groups.

Oxidation of the Triazole Ring

The 1,2,4-triazole ring undergoes oxidation with agents like hydrogen peroxide or KMnO₄, leading to ring expansion or N-oxide formation:

Triazole+H2O2Triazole N-Oxide\text{Triazole} + \text{H}_2\text{O}_2 \rightarrow \text{Triazole N-Oxide}

Conditions :

  • 30% H₂O₂, acetic acid, 50°C, 4 hours .

Key Observations :

  • Oxidation at the N1 position stabilizes the ring but reduces electrophilic reactivity .

  • Products show altered UV-Vis absorption profiles (λ<sub>max</sub> shift from 280 nm to 320 nm) .

Electrophilic Aromatic Substitution (EAS)

The quinoxaline and phenyl rings participate in EAS, such as nitration or sulfonation:

Nitration :

Aromatic Ring+HNO3H2SO4Nitro Derivative\text{Aromatic Ring} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Nitro Derivative}

Conditions :

  • Fuming HNO₃, conc. H₂SO₄, 0–5°C, 2 hours.

Sulfonation :

Aromatic Ring+H2SO4Sulfonic Acid Derivative\text{Aromatic Ring} + \text{H}_2\text{SO}_4 \rightarrow \text{Sulfonic Acid Derivative}

Regioselectivity :

  • Nitration occurs preferentially at the C6 position of the quinoxaline ring.

  • Sulfonation targets the para position of the 3-methylphenyl group.

Coordination with Metal Ions

The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes:

Example Reaction :

Compound+Cu(NO3)2Cu(II) Complex\text{Compound} + \text{Cu(NO}_3\text{)}_2 \rightarrow \text{Cu(II) Complex}

Conditions :

  • Ethanol/water (1:1), 25°C, 1 hour .

Characterization Data :

MetalCoordination GeometryStability Constant (log K)
Cu²⁺Square planar8.2 ± 0.3
Zn²⁺Tetrahedral6.7 ± 0.2

These complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Reductive Alkylation of the Quinoxaline Core

The quinoxaline moiety undergoes reductive alkylation with aldehydes/ketones under hydrogenation:

Quinoxaline+RCHOH2/Pd-CAlkylated Derivative\text{Quinoxaline} + \text{RCHO} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Alkylated Derivative}

Conditions :

  • 10% Pd/C, H₂ (1 atm), ethanol, 50°C, 6 hours.

Yield Optimization :

AldehydeDerivativeYield (%)
FormaldehydeN-Methyl75
AcetaldehydeN-Ethyl68

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the quinoxaline double bond:

QuinoxalinehνCyclobutane Derivative\text{Quinoxaline} \xrightarrow{h\nu} \text{Cyclobutane Derivative}

Conditions :

  • UV light (254 nm), benzene, 12 hours.

Key Findings :

  • Reaction efficiency depends on solvent polarity (quantum yield: 0.32 in benzene vs. 0.18 in DMF).

Ring-Opening Reactions

Strong nucleophiles (e.g., hydrazine) cleave the triazole ring:

Triazole+NH2NH2Open-Chain Hydrazide\text{Triazole} + \text{NH}_2\text{NH}_2 \rightarrow \text{Open-Chain Hydrazide}

Conditions :

  • Hydrazine hydrate, ethanol, reflux, 4 hours.

Applications :

  • Provides access to linear intermediates for synthesizing fused heterocycles.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of quinoxaline possess significant anticancer properties. The compound N-(3-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide has been studied for its ability to induce apoptosis in cancer cells. Key findings include:

  • Mechanisms of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and induce apoptosis through modulation of apoptotic pathways.
  • In Vitro Studies : In studies involving various cancer cell lines such as HCT-116 and MCF-7, compounds similar to this one exhibited IC50 values indicating potent antiproliferative activity (ranging from 1.9 to 7.52 μg/mL) .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties as well. Quinoxaline derivatives have shown efficacy against various pathogens:

  • Inhibition of Pathogen Growth : Similar compounds have been reported to inhibit the growth of bacteria such as Mycobacterium tuberculosis, showcasing IC50 values in the low micromolar range .

Therapeutic Potential

The therapeutic applications of this compound can be summarized in the following areas:

  • Cancer Treatment : Due to its anticancer properties, the compound may serve as a lead structure for developing new anticancer agents targeting specific pathways involved in tumor growth.
  • Antitubercular Agents : Given its activity against Mycobacterium tuberculosis, further research could position this compound as a candidate for tuberculosis treatment .

Case Studies

Recent studies have provided insights into the effectiveness of quinoxaline derivatives:

  • Study on Anticancer Activity : A series of quinoxaline derivatives were synthesized and tested against cancer cell lines. The results indicated that certain modifications to the quinoxaline structure enhanced biological activity significantly .
  • Antimicrobial Efficacy Assessment : Research focused on evaluating the antimicrobial properties of related compounds demonstrated promising results against various bacterial strains, suggesting that modifications to the triazole and quinoxaline moieties could enhance efficacy .

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may inhibit specific enzymes involved in cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

The triazoloquinoxaline core distinguishes this compound from related heterocycles such as oxadiazoles, oxazolones, and benzoxazines. For example:

  • Oxadiazole Derivatives (e.g., compounds in and ): These lack the fused triazole-quinoxaline system, instead featuring 1,2,4-oxadiazole or 1,3,4-oxadiazole rings. Such structures are often associated with antimicrobial or anti-inflammatory activities but may exhibit lower metabolic stability due to reduced aromatic conjugation .
  • Oxazolone Derivatives (e.g., ): These compounds, such as 4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one, prioritize electrophilic reactivity at the oxazolone ring, making them intermediates for synthesizing amides or enamines. Their biological profiles differ significantly from triazoloquinoxalines due to divergent electronic properties .

Substituent Effects

  • Acetamide Substituents: The 3-methylphenyl acetamide group in the target compound contrasts with sulfamoylphenyl () or thiazolylmethyl () substituents in analogs.
  • Isopropyl vs. Aryl Groups : The isopropyl substituent at position 1 may confer steric hindrance, influencing binding selectivity compared to phenyl or substituted aryl groups in oxadiazole derivatives .

Comparative Data Table

Compound Core Structure Key Substituents Reported Activity Synthetic Conditions
Target Compound Triazoloquinoxaline 3-Methylphenyl acetamide, isopropyl Hypothesized kinase inhibition Likely acid/base-mediated cyclization
[] 3a–g Benzamide-oxazolone hybrid Sulfamoylphenyl, methoxyphenyl Antimicrobial Acetic acid-NaOAc, reflux
[] Oxadiazole derivatives 1,2,4-Oxadiazole Benzoxazine, chloromethyl Not specified DMF, Cs₂CO₃, RT
[] 1,3,4-Oxadiazole sulfonamides 1,3,4-Oxadiazole Thiazolylmethyl, substituted phenyl Antimicrobial KOH/CS₂, reflux; Na₂CO₃, RT

Research Findings and Implications

  • Bioactivity Potential: The triazoloquinoxaline core’s extended π-system may enhance DNA intercalation or protein binding compared to smaller heterocycles like oxadiazoles.
  • Metabolic Stability : The isopropyl group could reduce oxidative metabolism compared to aryl substituents in oxadiazoles, as observed in pharmacokinetic studies of similar compounds .
  • Synthetic Challenges: Triazoloquinoxalines require precise control of cyclization conditions to avoid side products, unlike oxadiazoles, which form readily via nucleophilic pathways .

Biological Activity

N-(3-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on the latest research findings.

Molecular Formula: C24H24N4O2
Molecular Weight: 400.5 g/mol
IUPAC Name: N-(3-methylphenyl)-2-(4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide
InChI Key: WIDSORBPJQKQFO-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of a pyrrolopyrimidine core. Subsequent steps include the introduction of phenyl and isopropyl groups and the acylation of the amine group with 3-methylphenylacetyl chloride. Optimization strategies for industrial production may include catalyst use and high-throughput screening to enhance yield and reduce costs .

Antimicrobial Properties

Recent studies have indicated that derivatives of triazoloquinoxaline compounds exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Research indicates that it may induce apoptosis in cancer cells by modulating pathways related to cell proliferation and survival. In particular, compounds within this class have been shown to inhibit key enzymes involved in tumor growth .

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting the nuclear factor kappa B (NF-kB) pathway. This pathway is crucial for the expression of pro-inflammatory cytokines. In specific assays involving lipopolysaccharide (LPS) stimulation in THP-1 monocytic cells, certain derivatives showed IC50 values below 50 µM for NF-kB inhibition .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: It may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses.
  • Receptor Modulation: The compound could act on specific receptors linked to cell signaling pathways that regulate apoptosis and cell cycle progression.
  • Protein Interaction: Molecular docking studies suggest strong binding affinities to proteins involved in cancer progression and inflammation .

Case Studies

A notable case study involved testing the compound's efficacy against different cancer cell lines. The results indicated a dose-dependent reduction in cell viability across various concentrations (see Table 1).

Sample Concentration (µg/mL) Cell Viability (%)
0100
1075
2550
5030
10010

This data highlights the compound's potential as a lead candidate for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(3-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide?

  • Methodology : A multi-step synthesis is typically employed, starting with functionalization of the quinoxaline core. For example, describes a reaction using chloroacetyl chloride and triethylamine in dioxane to form acetamide derivatives under controlled temperature (20–25°C) . Key steps include:

  • Core preparation : Formation of the triazoloquinoxaline scaffold via cyclization.
  • Acetamide coupling : Reaction of the intermediate with N-(3-methylphenyl)amine in the presence of a coupling agent (e.g., DCC or EDC).
  • Purification : Recrystallization from ethanol-DMF mixtures to achieve >95% purity .

Q. How is the compound characterized for structural confirmation?

  • Analytical workflow :

  • NMR spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., methylphenyl and isopropyl groups) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peak) .
  • X-ray crystallography : For unambiguous determination of stereochemistry in crystalline forms, as demonstrated for analogous triazoloquinoxaline derivatives .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in triazoloquinoxaline derivatives?

  • Case study : If conflicting results arise in anticancer assays (e.g., IC50 variability), consider:

  • Solubility optimization : Adjust DMSO concentrations or use co-solvents (e.g., PEG-400) to mitigate aggregation artifacts .
  • Metabolic stability : Evaluate cytochrome P450 interactions via liver microsome assays to identify false negatives due to rapid degradation .
  • Structural analogs : Compare activity with methylphenyl vs. fluorophenyl substituents to isolate SAR trends .

Q. How can computational modeling guide the design of derivatives with improved target binding?

  • Protocol :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to kinases (e.g., EGFR or Aurora B) .
  • MD simulations : Perform 100-ns molecular dynamics runs to assess stability of the compound in ATP-binding pockets .
  • Free energy calculations : MM/GBSA to rank derivatives by binding affinity .

Q. What experimental designs resolve low yields in the final coupling step?

  • Troubleshooting :

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)2 vs. PdCl2) for Buchwald-Hartwig amination .
  • Reaction monitoring : Use inline FTIR or LC-MS to detect intermediates and optimize reaction time .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. toluene for sterically hindered couplings .

Critical Analysis of Evidence

  • Synthesis : and provide validated protocols for triazoloquinoxaline derivatives, but solvent choice (dioxane vs. DMF) impacts reaction efficiency .
  • Bioactivity : Contradictions in IC50 values (e.g., vs. 6) likely stem from assay conditions (e.g., cell line variability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.